molecular formula C12H14ClNO5 B13938034 t-Butyl 4-nitro-2-chlorophenoxyacetate CAS No. 21320-60-5

t-Butyl 4-nitro-2-chlorophenoxyacetate

Cat. No.: B13938034
CAS No.: 21320-60-5
M. Wt: 287.69 g/mol
InChI Key: HVXCFQRCGHTBMQ-UHFFFAOYSA-N
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Description

t-Butyl 4-nitro-2-chlorophenoxyacetate is an organic compound with the molecular formula C12H14ClNO5. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with nitro and chloro groups, and the carboxyl group is esterified with a t-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 4-nitro-2-chlorophenoxyacetate typically involves the esterification of 4-nitro-2-chlorophenoxyacetic acid with t-butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

    Starting Materials: 4-nitro-2-chlorophenoxyacetic acid and t-butanol.

    Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: Reflux in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

t-Butyl 4-nitro-2-chlorophenoxyacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-nitro-2-chlorophenoxyacetic acid and t-butanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Scientific Research Applications

t-Butyl 4-nitro-2-chlorophenoxyacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drugs due to its structural features.

    Agriculture: Possible applications as a precursor for herbicides or plant growth regulators.

    Material Science: Utilized in the synthesis of polymers and other advanced materials

Mechanism of Action

The mechanism of action of t-Butyl 4-nitro-2-chlorophenoxyacetate depends on the specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, the nitro and chloro groups can interact with various enzymes and receptors, potentially leading to biological activity. The ester group can be hydrolyzed to release the active phenoxyacetic acid derivative, which may exert its effects through interaction with specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenoxyacetic acid
  • 2-chlorophenoxyacetic acid
  • t-Butyl 4-nitrophenylacetate

Uniqueness

Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-(2-chloro-4-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5/c1-12(2,3)19-11(15)7-18-10-5-4-8(14(16)17)6-9(10)13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXCFQRCGHTBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80943840
Record name tert-Butyl (2-chloro-4-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21320-60-5
Record name NSC124418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl (2-chloro-4-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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